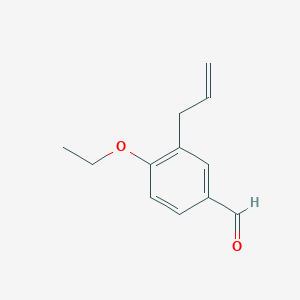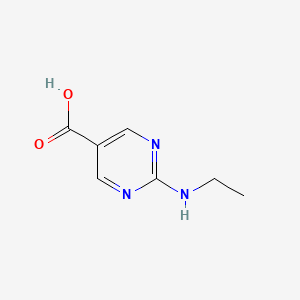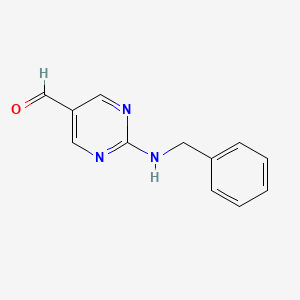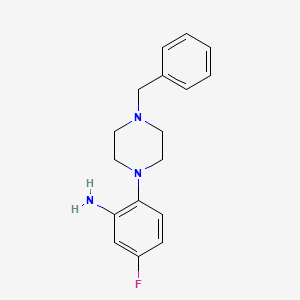
(4-Boc-Piperazin-1-yl)-acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-Boc-piperazin-1-yl)-acetamide is a derivative of piperazine featuring a tert-butoxycarbonyl (Boc) protecting group and an acetamide moiety. Piperazine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds. They are known to exhibit a wide range of biological activities, including antitumor, antipsychotic, and anti-inflammatory effects, as well as the potential to improve memory abilities in mice .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of substituted piperazines with various acylating agents. For instance, acetyl glycine can be reacted with substituted piperazines in the presence of dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) to yield N-substituted acetamide derivatives . Microwave irradiation has been employed as a technique to expedite the synthesis process . The structures of these synthesized compounds are usually confirmed by spectral data such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), with purity ascertained by microanalysis .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The Boc group is a common protecting group used in peptide synthesis, which can be introduced to the nitrogen of the piperazine ring. The acetamide moiety is typically linked to the piperazine ring through an acyl linkage. The precise molecular interactions and binding conformations can be elucidated through molecular docking studies, as seen in the case of COX-2 inhibitors .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including acylation, alkylation, and substitution, to yield a diverse array of compounds with different pharmacological properties. The introduction of different substituents on the piperazine ring or the acetamide moiety can significantly alter the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Boc-piperazin-1-yl)-acetamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring and the acetamide group. The Boc group, in particular, is known for its stability under acidic conditions, which can be advantageous in the synthesis and handling of these compounds . The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are crucial for the development of these compounds as therapeutic agents and can be predicted through in silico studies .
Relevant Case Studies
Several case studies have demonstrated the potential therapeutic applications of piperazine derivatives. For example, certain N-substituted acetamide derivatives have shown potent antiproliferative activity against cancer cell lines and the ability to induce apoptosis and cell cycle arrest . Others have been evaluated as atypical antipsychotic agents, showing promising activity in vivo without inducing catalepsy . Additionally, piperazine derivatives have been investigated for their anti-inflammatory properties and their ability to block pain responses in models of inflammatory pain . These studies highlight the versatility and therapeutic potential of piperazine derivatives in drug discovery.
Wissenschaftliche Forschungsanwendungen
Bausteine in der organischen Synthese
Diese Verbindung dient als nützlicher Baustein oder Zwischenprodukt bei der Synthese mehrerer neuartiger organischer Verbindungen wie Amide, Sulfonamide, Mannich-Basen, Schiff'sche Basen, Thiazolidinone, Azetidinone und Imidazolinone .
Biologische Bewertung
Die Verbindung wurde auf ihre antibakterielle und antifungale Aktivität gegen verschiedene Mikroorganismen untersucht .
Arzneimittelforschung
Aufgrund ihrer leichten Modifizierbarkeit, geeigneten Alkalität, Wasserlöslichkeit und der Fähigkeit zur Bildung von Wasserstoffbrückenbindungen und Anpassung der molekularen physikalisch-chemischen Eigenschaften wird die Einarbeitung des Piperazinrings als wichtige Synthesestrategie im Bereich der Arzneimittelforschung angesehen .
Röntgenbeugungsstudien
Die Verbindung wurde in Röntgenbeugungsstudien verwendet. Das Molekül der Verbindung ist linear geformt, wobei die Ethylacetat-Einheit eine vollständig gestreckte Konformation annimmt .
Kristallstrukturanalyse
Die Kristallstruktur der Verbindung nimmt eine zweidimensionale Zickzack-Architektur ein, die C–H…O intermolekulare Wechselwirkungen aufweist .
Hirshfeld-Oberflächenanalyse
Die Verbindung wurde in der Hirshfeld-Oberflächenanalyse und Fingerabdruckdiagrammen verwendet .
Synthese von bioaktiven Molekülen
Reaktant für die Synthese
Die Verbindung ist ein Reaktant für die Synthese von Pim-1-Inhibitoren und selektiven GPR119-Agonisten für Typ-II-Diabetes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)8-9(12)15/h4-8H2,1-3H3,(H2,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWRCNSWXLELKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590455 |
Source


|
| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77278-70-7 |
Source


|
| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)












